molecular formula C19H38O4 B055447 Methyl 9,10-dihydroxyoctadecanoate CAS No. 1115-01-1

Methyl 9,10-dihydroxyoctadecanoate

Cat. No.: B055447
CAS No.: 1115-01-1
M. Wt: 330.5 g/mol
InChI Key: RITHLQKJQSKUAO-UHFFFAOYSA-N
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Description

Methyl 9,10-dihydroxyoctadecanoate is a high-purity methyl ester derivative of 9,10-dihydroxystearic acid, serving as a critical standard and probe in lipidomics and biochemical research. This compound is a valuable model for studying the oxidative metabolism of unsaturated fatty acids, particularly oleic acid, via pathways such as the epoxidation and hydrolysis route. The presence of vicinal diols at the 9th and 10th carbons makes it an intriguing molecule for investigating the physical properties and biological activities of oxidized lipids, including their role in cell membrane fluidity, signaling, and inflammatory responses. Researchers utilize this compound as a key analytical standard in gas chromatography (GC) and mass spectrometry (MS) for the accurate identification and quantification of fatty acid metabolites in complex biological samples. Furthermore, its defined structure is essential for synthesizing more complex lipids, studying enzyme kinetics of lipoxygenases and epoxide hydrolases, and exploring the structure-activity relationships of fatty acid derivatives. Supplied with comprehensive analytical data (including HPLC, GC-MS, and NMR spectroscopy) to ensure identity and purity, this reagent is an indispensable tool for advancing studies in lipid chemistry, metabolic disorders, and the development of biomarkers.

Properties

IUPAC Name

methyl 9,10-dihydroxyoctadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C19H38O4/c1-3-4-5-6-8-11-14-17(20)18(21)15-12-9-7-10-13-16-19(22)23-2/h17-18,20-21H,3-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RITHLQKJQSKUAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(C(CCCCCCCC(=O)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H38O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10880895
Record name octadecanoic acid, 9,10-dihydroxy-, methyl ester
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Molecular Weight

330.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1115-01-1
Record name Methyl 9,10-dihydroxystearate
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Record name Methyl 9,10-dihydroxyoctadecanoate
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Record name Methyl 9,10-dihydroxystearate
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Record name octadecanoic acid, 9,10-dihydroxy-, methyl ester
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Record name Methyl 9,10-dihydroxyoctadecanoate
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Synthetic Methodologies and Chemoenzymatic Transformations of Methyl 9,10 Dihydroxyoctadecanoate

Chemical Synthesis Pathways for Methyl 9,10-dihydroxyoctadecanoate

The chemical synthesis of this compound predominantly involves the dihydroxylation of the double bond in methyl oleate (B1233923), the methyl ester of oleic acid. researchgate.netnih.gov Various methods have been developed to achieve this transformation, including oxidation followed by hydrolysis and direct dihydroxylation reactions.

Oxidation of Unsaturated Fatty Acid Precursors in this compound Synthesis

A common strategy for synthesizing this compound involves a two-step process starting with the epoxidation of methyl oleate, followed by the hydrolysis of the resulting epoxide ring. researchgate.net This method is often carried out as a one-pot, two-step reaction.

The epoxidation is typically achieved using a peroxyacid, such as peracetic acid or performic acid, which can be generated in situ from hydrogen peroxide and a carboxylic acid like acetic acid. researchgate.net This reaction is catalyzed by a strong mineral acid or, more recently, by heterogeneous acid catalysts like sulfonated polystyrene resins. researchgate.net The subsequent hydrolysis of the epoxide, methyl 9,10-epoxyoctadecanoate, yields the desired diol. researchgate.netresearchgate.net The use of an ion-exchange resin with a specific cross-linking level can facilitate the hydrolysis of the epoxyoleate to this compound. researchgate.net

Table 1: Oxidation of Methyl Oleate for this compound Synthesis
Starting MaterialReagentsCatalystIntermediateFinal ProductReference
Methyl OleateHydrogen Peroxide, Acetic AcidSulfonated Polystyrene ResinMethyl 9,10-epoxyoctadecanoateThis compound researchgate.net

Dihydroxylation Reactions for this compound Formation (e.g., using Cetyltrimethylammonium Permanganate)

Direct dihydroxylation of the double bond in unsaturated fatty acid esters offers a more direct route to this compound. Cetyltrimethylammonium permanganate (B83412) (CTAP) has been effectively used for this purpose. nih.gov This method allows for the hydroxylation of unsaturated methyl esters, such as those derived from Blighia unijugata seed oil, which has a high concentration of oleic acid. nih.gov The reaction proceeds by adding the unsaturated methyl ester to CTAP, and the formation of the diol is confirmed through spectroscopic methods. nih.gov While osmium tetroxide is a classic reagent for cis-dihydroxylation, its toxicity and cost have led to the exploration of alternatives like CTAP. researchgate.net

Table 2: Dihydroxylation using Cetyltrimethylammonium Permanganate
Starting MaterialReagentReaction TimeProductReference
Unsaturated Methyl Esters (from Blighia unijugata oil)Cetyltrimethylammonium Permanganate (CTAP)1 hourThis compound nih.gov

Solvent-Free Synthetic Approaches for this compound

Solvent-free synthesis presents a greener alternative to traditional methods that rely on organic solvents. The dihydroxylation of unsaturated methyl esters using cetyltrimethylammonium permanganate can be successfully carried out under solvent-free conditions. nih.gov This approach is not only environmentally friendly but also simplifies the reaction setup and workup procedures. The reaction involves the slow, dropwise addition of the unsaturated methyl ester to CTAP with stirring. nih.gov

Biosynthetic Routes and Enzymatic Modifications Leading to this compound

While chemical synthesis is well-established, biosynthetic routes offer the potential for more sustainable and selective production of hydroxy fatty acids. Some microorganisms are known to produce hydroxylated fatty acids. For instance, Stenotrophomonas maltophilia can convert oleic acid into 7,10-dihydroxy-8(E)-octadecenoic acid. Although not directly producing this compound, this demonstrates the capability of microorganisms to hydroxylate fatty acids. Further research into specific enzymes and microbial strains could lead to the development of biosynthetic pathways for the target compound.

Stereoselective Synthesis and Isomer Control in this compound Derivatives

The dihydroxylation of the double bond in methyl oleate can result in the formation of different stereoisomers, specifically the threo and erythro diastereomers. Controlling the stereochemistry of this reaction is crucial for producing specific isomers with desired properties.

The hydrolysis of methyl 9,10-epoxyoctadecanoate, when catalyzed by neutral alumina, has been shown to produce the threo isomer of this compound. researchgate.net Asymmetric dihydroxylation (AD) reactions, often employing chiral catalysts, are a key strategy for achieving high enantioselectivity. Permanganate dihydroxylation catalyzed by chiral cinchoninium cations under phase-transfer conditions has emerged as a promising method for the asymmetric dihydroxylation of enoates, yielding chiral vicinal diols with high enantiomeric excess. rsc.org This approach offers a greener alternative to osmium-based reagents. rsc.org

The stereoselective metabolism of related aromatic compounds by liver microsomes has also been studied, indicating that biological systems can exhibit high stereoselectivity in forming trans-dihydrodiol metabolites. nih.gov While not directly on this compound, these findings highlight the potential for enzymatic systems to control the stereochemical outcome of dihydroxylation reactions.

Table 3: Stereoselective Synthesis and Isomer Control
MethodCatalyst/ReagentResulting IsomerKey FindingReference
Hydrolysis of Methyl 9,10-epoxyoctadecanoateNeutral Aluminathreo-Methyl 9,10-dihydroxyoctadecanoateAlumina can act as a catalyst for stereoselective hydrolysis. researchgate.net
Asymmetric Permanganate DihydroxylationChiral Cinchoninium CationChiral Vicinal Diols (up to 98% ee)A green and effective method for producing enantiomerically enriched diols. rsc.org

Stereochemical Investigations and Configurational Analysis of Methyl 9,10 Dihydroxyoctadecanoate Isomers

Research on erythro-Methyl 9,10-dihydroxyoctadecanoate

The erythro isomer of methyl 9,10-dihydroxyoctadecanoate possesses a specific stereochemistry where the two hydroxyl groups are on opposite sides when the carbon chain is depicted in a Fischer projection. Research on this isomer has often involved its synthesis and subsequent analysis to differentiate it from its threo counterpart.

One of the key methods for characterizing erythro-methyl 9,10-dihydroxyoctadecanoate is through gas chromatography-mass spectrometry (GC-MS), often after derivatization to enhance volatility. For instance, the preparation of di-tert-butylsilylene (DTBS) derivatives allows for the analysis of the diol structure. The NIST WebBook provides data on the gas chromatography of the DTBS derivative of erythro-methyl 9,10-dihydroxyoctadecanoate, which aids in its identification.

The formation of erythro-dihydroxy fatty acids has also been studied in biological contexts. For example, research on HepG2 cells has shown that oxidative stress can lead to the formation of both erythro- and threo-dihydroxy-polyunsaturated fatty acids (PUFA). nih.gov These studies indicate that erythro-dihydroxy-PUFA can be formed from the hydrolysis of trans-epoxy-PUFA. nih.gov While this research was conducted on PUFAs, it provides a potential pathway for the formation of erythro-9,10-dihydroxyoctadecanoate from its corresponding epoxide precursor. The characterization in such studies relies heavily on liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the different isomers. nih.gov

Table 1: Properties of erythro-Methyl 9,10-dihydroxyoctadecanoate Derivative

PropertyValue
DerivativeDi-tert-butylsilylene (DTBS)
Molecular FormulaC₂₇H₅₄O₄Si
Molecular Weight470.8 g/mol
IUPAC Standard InChIKeyZFMNFJGHBZLYCN-BJKOFHAPSA-N

Research on threo-Methyl 9,10-dihydroxyoctadecanoate

The threo isomer of this compound has its hydroxyl groups on the same side in a Fischer projection. Similar to its erythro counterpart, research on the threo isomer focuses on its synthesis, characterization, and differentiation.

The Human Metabolome Database (HMDB) provides information on (9S,10S)-9,10-dihydroxyoctadecanoate, which corresponds to one of the enantiomers of the threo form. This database lists it as a long-chain fatty acid and provides its chemical and physical properties.

Commercially, threo-9,10-dihydroxyoctadecanoic acid and its methyl ester are available from various suppliers, facilitating research into its properties. For instance, some chemical suppliers provide the (9R,10R)-enantiomer.

The study of dihydroxy-PUFA formation in HepG2 cells also provides insights into the threo isomer. nih.gov The research indicates that threo-dihydroxy-PUFA can be formed from the hydrolysis of cis-epoxy-PUFA, suggesting a parallel pathway for the formation of threo-methyl 9,10-dihydroxyoctadecanoate. nih.gov

Table 2: Properties of threo-Methyl 9,10-dihydroxyoctadecanoate

PropertyValue
Chemical NameMethyl threo-9,10-dihydroxyoctadecanoate
Molecular FormulaC₁₉H₃₈O₄
Molecular Weight330.5 g/mol
IUPAC Standard InChIKeyRITHLQKJQSKUAO-DNQXCXABSA-N (for one enantiomer)

Spectroscopic Elucidation of this compound Stereoisomeric Configurations

Spectroscopic techniques are indispensable for the elucidation of the stereoisomeric configurations of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, and Infrared (IR) spectroscopy are powerful tools for this purpose.

Mass spectrometry, especially GC-MS, is a widely used technique for the analysis of these compounds. The fragmentation patterns of the molecular ions can provide information about the structure. PubChem lists mass spectral data for this compound, showing characteristic peaks that can be used for its identification. researchgate.net

IR spectroscopy is particularly useful for studying hydrogen bonding. The O-H stretching region of the IR spectrum can reveal the presence of both free and intramolecularly hydrogen-bonded hydroxyl groups. The differences in the strength and nature of intramolecular hydrogen bonding between the erythro and threo isomers are expected to result in distinct O-H stretching frequencies.

Intramolecular Interactions and Conformational Studies of this compound

For vicinal diols, the threo isomer can adopt a conformation where the two hydroxyl groups are in a gauche orientation, which allows for the formation of a relatively strong intramolecular hydrogen bond. This interaction stabilizes this conformation. In contrast, the erythro isomer experiences greater steric hindrance when attempting to form an intramolecular hydrogen bond, which may lead to a weaker bond or a preference for conformations where the hydroxyl groups are further apart (anti orientation).

Studies on similar long-chain diols have shown that the presence and strength of intramolecular hydrogen bonds can be investigated using techniques like IR spectroscopy by observing the shifts in the O-H stretching frequencies in dilute solutions. The formation of a five-membered ring-like structure through hydrogen bonding is a key feature influencing the conformation. Computational studies can also provide insights into the relative energies of different conformers and the strength of the intramolecular hydrogen bonds.

Occurrence, Isolation, and Structural Characterization of Methyl 9,10 Dihydroxyoctadecanoate from Natural Sources

Identification of Methyl 9,10-dihydroxyoctadecanoate in Plant Extracts and Biological Matrices

This compound, a derivative of stearic acid, has been identified in various plant extracts. Notably, the threo-isomer of this compound was isolated for the first time from a natural source, the roots and rhizomes of Prosopis farcta. researchgate.net This discovery highlights the potential of this plant as a source for this specific fatty acid derivative.

The compound is often formed through the hydroxylation of methyl oleate (B1233923) (methyl cis-9-octadecenoate), a common unsaturated fatty acid methyl ester found in many vegetable oils. researchgate.netnist.gov For instance, research on the seed oil of Blighia unijugata involved the synthesis of this compound from the unsaturated methyl esters present in the oil. researchgate.net Similarly, the seed oil of Thevetia peruviana has been utilized for the production of hydroxylated derivatives, indicating the presence of precursor fatty acids that can be converted to dihydroxy forms. researchgate.net While direct isolation from all these sources is not always the primary focus of every study, the presence of its precursors in plants like Jatropha curcas and Durio zibethinus suggests their potential as natural sources. researchgate.net

Phytochemical Profiling and Isolation Techniques for this compound

The isolation of this compound from natural sources involves a series of phytochemical techniques. A common starting point is the extraction of lipids from the plant material, such as seeds or roots, using solvents like hexane (B92381) in a Soxhlet apparatus. researchgate.net This initial extract, rich in various fatty acid methyl esters, then undergoes further processing.

One key step is often a chemical modification, such as hydroxylation, to convert unsaturated fatty acid esters like methyl oleate into their dihydroxy derivatives. researchgate.net This can be achieved using reagents like cetyltrimethylammonium permanganate (B83412) in a solvent-free reaction or through a process involving hydrogen peroxide and a peroxyacid like performic or peracetic acid, often catalyzed by a strong mineral acid. researchgate.netresearchgate.net

Following extraction and any necessary chemical conversions, chromatographic methods are employed for the isolation and purification of the target compound. Flash column chromatography using silica (B1680970) gel with a solvent system of hexane and ethyl acetate (B1210297) is a common technique. iomcworld.com The progress of the separation can be monitored using thin-layer chromatography (TLC). nih.gov In the case of isolating threo-methyl 9,10-dihydroxyoctadecanoate from Prosopis farcta, a comprehensive phytochemical investigation involving various chromatographic techniques led to the successful isolation of the pure compound. researchgate.net

Advanced Spectroscopic and Chromatographic Characterization Methods for this compound

The structural elucidation and confirmation of this compound rely on a combination of advanced analytical methods.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of volatile compounds like fatty acid methyl esters. ijpras.com In the context of this compound, GC-MS analysis helps to identify and quantify the compound within a complex mixture. researchgate.netnih.gov The gas chromatograph separates the components of the mixture based on their boiling points and interactions with the stationary phase of the column. The separated components then enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a molecular fingerprint. nist.gov For instance, the mass spectrum of this compound shows characteristic peaks that confirm its molecular weight and fragmentation pattern. nih.gov

Table 1: GC-MS Data for this compound

Parameter Value
Molecular Formula C₁₉H₃₈O₄ nist.gov
Molecular Weight 330.5026 g/mol nist.gov
CAS Registry Number 1115-01-1 nist.gov
Top 5 Mass Spectrum Peaks (m/z)
1 331 nih.gov
2 313 nih.gov
3 165 nih.gov
4 307 nih.gov
5 332 nih.gov

Data sourced from PubChem and NIST Chemistry WebBook. nih.govnist.gov

Fourier Transform Infrared (FTIR) spectroscopy is employed to identify the functional groups present in a molecule. researchgate.net For this compound, the FTIR spectrum would exhibit characteristic absorption bands corresponding to the hydroxyl (-OH), carbonyl (C=O) of the ester group, and C-H bonds within the aliphatic chain. researchgate.net The presence of a broad band in the region of 3200-3600 cm⁻¹ is indicative of the hydroxyl groups, while a sharp peak around 1740 cm⁻¹ confirms the ester carbonyl group. researchgate.net This technique is valuable for monitoring the conversion of an unsaturated ester to its dihydroxylated form, as the characteristic peaks of the C=C double bond would disappear and be replaced by the -OH band. researchgate.net

High-Performance Liquid Chromatography (HPLC) coupled with a Photodiode Array (PDA) detector and Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) is a highly sensitive and specific technique for the analysis of complex mixtures like plant extracts. phcogres.com HPLC separates the compounds based on their polarity, and the PDA detector provides UV-visible spectra of the eluted compounds. The ESI-MS/MS provides further structural information by generating a precursor ion and then fragmenting it to produce a characteristic fragmentation pattern.

This technique has been instrumental in the phytochemical profiling of plant extracts and led to the identification of threo-methyl 9,10-dihydroxyoctadecanoate in Prosopis farcta. researchgate.net The ESI-MS/MS analysis provides precise mass measurements and fragmentation data, which are crucial for the unambiguous identification of the compound in a complex matrix. mdpi.comimrpress.com

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used to monitor the progress of chemical reactions and to aid in the separation and purification of compounds. nih.gov In the context of this compound, TLC can be used to track the conversion of methyl oleate to its dihydroxylated product during synthesis. By spotting the reaction mixture on a TLC plate at different time intervals, the disappearance of the starting material and the appearance of the product can be visualized under UV light or after staining with a suitable reagent. It is also used during column chromatography to identify the fractions containing the desired compound, which are then combined for further purification. iomcworld.com

Biological Activities and Pharmacological Potential of Methyl 9,10 Dihydroxyoctadecanoate

Cytotoxic Effects of Methyl 9,10-dihydroxyoctadecanoate on Cancer Cell Lines

Detailed studies investigating the direct cytotoxic effects of pure this compound on various cancer cell lines are not available in the current body of scientific literature. While research has been conducted on the cytotoxic properties of various plant extracts and other related fatty acid compounds against the cell lines listed below, specific data for this compound is wanting.

Studies on Human Lung Carcinoma (A-549) Cell Line with this compound

A thorough search of scientific databases yielded no studies that specifically assess the cytotoxic activity of this compound against the human lung carcinoma A-549 cell line.

Studies on Human Colon Carcinoma (HCT-116) Cell Line with this compound

There is no available research that has specifically examined the cytotoxic effects of this compound on the human colon carcinoma HCT-116 cell line.

Investigations on Other Carcinoma Cell Lines with this compound (e.g., MCF-7, CNE, NCI-H460, HepG2, KB-3-1)

Specific investigations into the cytotoxicity of this compound against other carcinoma cell lines, including MCF-7 (breast cancer), CNE (nasopharyngeal carcinoma), NCI-H460 (lung cancer), HepG2 (liver cancer), and KB-3-1 (cervical cancer), have not been reported in published scientific literature.

Antimicrobial Efficacy Investigations of this compound

While some fatty acid methyl esters have demonstrated antimicrobial properties, specific studies detailing the antimicrobial efficacy of this compound against a spectrum of bacteria and fungi are not currently available. Research has often focused on complex extracts containing a mixture of fatty acid derivatives, making it impossible to attribute any observed activity to this specific compound.

Antioxidant Activity Assessments of this compound

There is a lack of specific studies that have evaluated the antioxidant potential of this compound using standard assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The antioxidant properties of this particular dihydroxy fatty acid ester remain to be determined.

Anti-diabetic Properties Research Involving this compound

No research has been published that investigates the potential anti-diabetic properties of this compound. Studies on the effects of this compound on key metabolic pathways related to diabetes, such as glucose uptake or enzyme inhibition, have not been conducted.

Anti-inflammatory Research Perspectives for this compound and its Derivatives

The potential for this compound to exhibit anti-inflammatory properties is an area of growing interest. Fatty acids and their derivatives are known to play crucial roles in the modulation of inflammatory pathways. nih.gov Saturated fatty acids can have pro-inflammatory effects, while polyunsaturated fatty acids (PUFAs) like omega-3 and omega-6 have more complex roles. mdpi.com

Research on structurally similar compounds provides a basis for speculating on the anti-inflammatory potential of this compound. For instance, a study on (10E,12Z,15Z)-9-hydroxy-10,12,15-octadecatrienoic acid methyl ester, isolated from Ehretia dicksonii, demonstrated its ability to suppress 12-O-tetradecanoyl-phorbol-13-acetate (TPA)-induced inflammation in mouse ears. nih.gov This suggests that the presence of hydroxyl groups on the fatty acid chain may contribute to anti-inflammatory activity.

Furthermore, other related fatty acid methyl esters have shown anti-inflammatory properties. Hexadecanoic acid methyl ester and 9,12-octadecadienoic acid-methyl ester have been reported to possess anti-inflammatory activities. mdpi.com These findings support the hypothesis that this compound, as a modified fatty acid ester, could interact with inflammatory cascades. The mechanisms might involve the inhibition of pro-inflammatory enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), or the modulation of inflammatory signaling pathways such as NF-κB. nih.govindofinechemical.com

Future research should focus on in vitro and in vivo studies to directly assess the anti-inflammatory effects of this compound. Investigating its impact on the production of inflammatory mediators such as prostaglandins, leukotrienes, and cytokines in relevant cell models would be a critical first step.

Therapeutic Agent Development Strategies Based on this compound and Related Dihydroxy Fatty Acid Derivatives

The development of therapeutic agents from this compound and its analogs could follow several strategic pathways. Given its structure, it could serve as a lead compound for the design of novel anti-inflammatory drugs.

One strategy involves the synthesis of a library of derivatives to explore and optimize biological activity. Modifications could include altering the length of the carbon chain, changing the position of the hydroxyl groups, and introducing other functional groups. These derivatives could then be screened for enhanced potency and selectivity towards specific inflammatory targets. The concurrent inhibition of multiple inflammatory enzymes, such as soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), is another promising approach in the development of anti-inflammatory therapies. nih.gov

Another avenue for therapeutic development is to explore its potential in resolving inflammation. Some fatty acid metabolites, known as specialized pro-resolving mediators (SPMs), actively participate in the resolution of inflammation. mdpi.com Investigating whether this compound or its metabolites can promote the resolution of inflammation could open up new therapeutic applications.

The formulation and delivery of this lipophilic molecule would also be a critical aspect of its development as a therapeutic agent. Advanced drug delivery systems could be employed to enhance its bioavailability and target it to specific sites of inflammation.

The table below outlines potential therapeutic development strategies for this compound:

Strategy Description Potential Outcome
Lead Compound Optimization Synthesis and screening of derivatives to improve potency and selectivity.Development of a novel anti-inflammatory drug with a favorable therapeutic profile.
Investigation of Pro-resolving Activities Studying the potential of the compound and its metabolites to promote the resolution of inflammation.Identification of a new class of inflammation-resolving therapeutic agents.
Advanced Drug Delivery Utilizing novel formulation strategies to enhance bioavailability and targeted delivery.Improved efficacy and reduced potential for systemic side effects.

Structure-Activity Relationship (SAR) Studies for Biological Applications of this compound

Understanding the structure-activity relationship (SAR) is fundamental to optimizing the therapeutic potential of this compound. SAR studies aim to identify the key structural features of a molecule that are responsible for its biological activity.

For dihydroxy fatty acids, the position and stereochemistry of the hydroxyl groups are likely to be critical determinants of their biological effects. The spatial arrangement of these functional groups will influence how the molecule interacts with its biological targets, such as the active sites of enzymes or receptor binding pockets.

A systematic SAR study would involve the synthesis of a series of analogs of this compound with variations in these key structural features. These analogs would then be tested in biological assays to determine how these structural modifications affect their anti-inflammatory activity or other desired biological effects. The insights gained from such studies would be invaluable for the rational design of more potent and selective therapeutic agents.

The following table summarizes key structural features and their potential influence on the biological activity of this compound:

Structural Feature Potential Influence on Biological Activity
Position of Hydroxyl Groups Determines the specificity and affinity of interaction with biological targets.
Stereochemistry of Hydroxyl Groups Affects the three-dimensional shape and, consequently, the binding to target proteins.
Alkyl Chain Length Influences lipophilicity, membrane interactions, and overall pharmacokinetic properties.
Methyl Ester Group Impacts solubility, stability, and potential for hydrolysis into the corresponding carboxylic acid.

Materials Science and Industrial Applications Research of Methyl 9,10 Dihydroxyoctadecanoate

Development of Biodegradable Polymers and Materials from Methyl 9,10-dihydroxyoctadecanoate

The presence of hydroxyl and ester functional groups in this compound makes it an attractive monomer for the synthesis of biodegradable polyesters and poly(ester-anhydrides). nih.govpsu.edu These polymers are gaining attention as environmentally friendly alternatives to conventional plastics due to their potential to degrade into naturally occurring compounds. researchgate.net

Research in this area has explored the synthesis of polyesters through the polycondensation of hydroxy fatty acids or the ring-opening polymerization of their corresponding lactones. psu.edu While specific studies on the homopolymerization of this compound are limited, research on similar dihydroxy fatty acids provides insight into its potential. For instance, poly(ester-anhydrides) have been successfully synthesized from hydroxystearic acid, a close relative of the parent acid of this compound. nih.gov

One notable example is the synthesis of poly(hydroxystearic acid maleate) (PHSAM) and poly(hydroxystearic acid phthalate) (PHSAP). nih.gov These polymers are created by first reacting the hydroxystearic acid with an anhydride (B1165640) (maleic or phthalic anhydride) to form a diacid monomer, which is then polymerized. nih.gov The resulting polymers are typically pasty in consistency. nih.gov

The general approach to synthesizing such poly(ester-anhydrides) involves a two-step process:

Monomer Synthesis: The hydroxy acid is reacted with a cyclic anhydride (e.g., maleic anhydride, phthalic anhydride) to form a dicarboxylic acid monomer.

Polymerization: The resulting monomer is then polymerized, often through melt condensation, to form the final polymer. nih.gov

The properties of the resulting polymers can be tailored by the choice of the comonomer. For example, the incorporation of aromatic structures from phthalic anhydride can enhance the thermal stability of the polymer. researchgate.net

Table 1: Examples of Poly(ester-anhydrides) from Hydroxystearic Acid nih.gov

Polymer NameStarting MaterialsPolymerization MethodResulting Form
Poly(hydroxystearic acid maleate) (PHSAM)Hydroxystearic acid, Maleic anhydrideMelt CondensationPale-brown, clear, pasty polymer
Poly(hydroxystearic acid phthalate) (PHSAP)Hydroxystearic acid, Phthalic anhydrideMelt CondensationDark-brown, clear, pasty polymer

Further research is needed to fully explore the synthesis and characterization of polymers derived directly from this compound and to evaluate their mechanical and biodegradable properties for various applications, such as in packaging, agriculture, and biomedical devices.

Applications of this compound in Surfactant and Emulsifier Technologies

The amphiphilic nature of this compound, with its long hydrophobic alkyl chain and hydrophilic diol and ester groups, suggests its potential as a nonionic surfactant. researchgate.net Nonionic surfactants are valued for their stability in hard water and their broad compatibility with other surfactant types.

The effectiveness of a surfactant is often characterized by its ability to lower the surface tension of a liquid and its critical micelle concentration (CMC), the concentration at which surfactant molecules begin to form micelles. researchgate.netmdpi.com While specific data on the surface-active properties of this compound are not extensively documented in publicly available literature, research on surfactants derived from other fatty acid esters provides a strong indication of its potential.

For instance, surfactants synthesized from sesame oil fatty methyl esters have demonstrated excellent surface activity. researchgate.net The general approach to enhance the surfactant properties of fatty acid esters often involves chemical modification of the ester or the fatty acid chain to introduce more hydrophilic groups. The two hydroxyl groups in this compound already provide a degree of hydrophilicity, which could be further enhanced through reactions such as ethoxylation.

The synthesis of surfactants from natural products like tall oil fatty acids has also been explored, demonstrating the viability of using renewable feedstocks for surfactant production. google.com The resulting esters have been shown to effectively reduce surface tension. google.com

Table 2: Key Parameters for Surfactant Evaluation

ParameterDescriptionImportance
Surface Tension The force per unit length at the surface of a liquid that resists an external force.A lower surface tension indicates better wetting and spreading properties. researchgate.net
Critical Micelle Concentration (CMC) The concentration of surfactants above which micelles form.A lower CMC indicates a more efficient surfactant, as less of it is needed to achieve the desired effect. mdpi.com

Further investigation into the synthesis of various derivatives of this compound and the systematic evaluation of their surface-active properties are necessary to unlock their full potential in applications such as detergents, emulsifiers in food and cosmetics, and in formulations for agriculture and coatings.

Research into this compound as a Component in Lubricant Formulations

The demand for environmentally friendly lubricants has driven research into bio-based alternatives to petroleum-derived products. Vegetable oils and their derivatives are promising candidates due to their high lubricity, high viscosity index, and biodegradability. This compound, with its long, saturated carbon chain and polar hydroxyl groups, possesses favorable characteristics for lubricant applications. The polarity of the molecule can lead to strong adsorption on metal surfaces, forming a protective film that reduces friction and wear. nist.gov

A key challenge with many vegetable oil-based lubricants is their poor oxidative stability due to the presence of unsaturated double bonds. This compound, being a saturated compound, is expected to have better oxidative stability.

Research has been conducted on the tribological properties of lubricants synthesized from jatropha methyl ester, showing that bio-based lubricants can exhibit excellent boundary lubrication properties and reduce the coefficient of friction. nih.govmdpi.com For instance, a study on bio-lubricants from jatropha methyl ester demonstrated a significant reduction in the coefficient of friction compared to a base lubricant. nih.govmdpi.com

One area of research involves the chemical modification of dihydroxy fatty acids to improve their lubricant properties. For example, estolides, which are oligomeric fatty acids formed by ester linkages between the carboxylic acid of one fatty acid and the hydroxyl group of another, can be synthesized from dihydroxy fatty acids. These estolides can exhibit superior lubricity and thermal stability.

Table 3: Tribological Properties of a Bio-lubricant from Jatropha Methyl Ester nih.govmdpi.com

Lubricant SampleCoefficient of Friction (μ)
Base Lubricant0.12
Bio-lubricant (BL 10)0.069

Data from a study on jatropha methyl ester-based bio-lubricants, indicating the potential for friction reduction with fatty acid methyl ester derivatives.

Further research is warranted to explore the synthesis of various lubricant additives and base stocks from this compound and to conduct comprehensive tribological testing to evaluate their performance under a range of operating conditions.

This compound as a Sustainable Chemical Building Block

Beyond its direct applications, this compound serves as a valuable and versatile platform chemical that can be converted into a range of other useful molecules. A particularly promising route is its oxidative cleavage to produce dicarboxylic acids and monocarboxylic acids, which are important monomers for the synthesis of polymers, plasticizers, and other specialty chemicals.

A well-established application of this chemistry is the conversion of 9,10-dihydroxystearic acid (the parent acid of this compound) into azelaic acid (a C9 dicarboxylic acid) and pelargonic acid (a C9 monocarboxylic acid). researchgate.netresearchgate.netnih.gov This process typically involves a two-step oxidation:

Oxidation of the diol to a diketone: The 9,10-dihydroxy groups are oxidized to form a 9,10-dioxostearic acid. researchgate.netresearchgate.net

Oxidative cleavage of the diketone: The resulting diketone is then cleaved, typically using an oxidizing agent like hydrogen peroxide, to yield azelaic acid and pelargonic acid. researchgate.netresearchgate.netnih.gov

This chemo-enzymatic route presents a more sustainable alternative to the traditional ozonolysis of oleic acid for producing these valuable C9 chemicals. researchgate.netnih.gov

Table 4: Products from the Oxidative Cleavage of 9,10-Dihydroxystearic Acid researchgate.netresearchgate.netnih.gov

Starting MaterialKey IntermediateFinal Products
9,10-Dihydroxystearic Acid9,10-Dioxostearic AcidAzelaic Acid, Pelargonic Acid

The development of efficient and selective catalytic systems for the conversion of this compound is an active area of research. mdpi.comnih.govnih.gov The ability to produce a variety of diacids and other functionalized molecules from this renewable feedstock opens up numerous possibilities for the synthesis of new bio-based materials and chemicals, contributing to a more sustainable chemical industry.

Future Directions and Emerging Research Avenues for Methyl 9,10 Dihydroxyoctadecanoate

Advanced Mechanistic Studies of Biological Interactions of Methyl 9,10-dihydroxyoctadecanoate

Future research is poised to delve deeper into the molecular mechanisms underpinning the biological activities of this compound. While its presence in certain plant-derived oils has been established, a comprehensive understanding of its interactions with cellular targets remains an area of active investigation. Advanced analytical techniques, such as proteomics and metabolomics, can be employed to identify specific protein binding partners and downstream signaling pathways affected by this compound. Elucidating these interactions will be crucial for validating its potential therapeutic applications and understanding its role in biological systems.

Exploration of Novel Synthetic Methodologies and Green Chemistry Approaches for this compound

The synthesis of this compound is an area ripe for innovation, with a strong emphasis on developing more sustainable and efficient methods. Current approaches often involve the hydroxylation of methyl oleate (B1233923). researchgate.net One documented method involves the solvent-free hydroxylation of the unsaturated methyl ester of Blighia unijugata seed oil using cetyltrimethylammonium permanganate (B83412). researchgate.net Another approach utilizes a solid catalyst, an ion-exchange resin, for the epoxidation of methyl oleate followed by hydrolysis to yield this compound. researchgate.net

Future research will likely focus on green chemistry principles to minimize waste and the use of hazardous reagents. This includes the exploration of biocatalysis, employing enzymes to carry out the dihydroxylation with high stereo- and regioselectivity. Additionally, the development of novel catalytic systems that can operate under milder reaction conditions and are easily recyclable will be a key area of focus. A simple, fast, and highly efficient protocol has been developed for the synthesis of 9,10-dihydro-anthracene-9,10-a,b-succinic imide derivatives by simple mixing and grinding, which could inspire similar solvent-free approaches for other compounds. researchgate.net

Investigation of Undiscovered Bioactivities and Pharmacological Profiles of this compound

While this compound has been identified as a component of Cardamin impatiens seed oil, its full pharmacological profile is yet to be uncovered. chemicalbook.comchemicalbook.com High-throughput screening assays can be utilized to rapidly assess its activity against a wide range of biological targets, potentially revealing novel therapeutic applications. Areas of particular interest could include its potential anti-inflammatory, antimicrobial, or anticancer properties, given the diverse bioactivities often associated with fatty acid derivatives. Further research is needed to explore its metabolic fate and potential interactions with other biological molecules. The Human Metabolome Database lists a related compound, (9S,10S)-9,10-dihydroxyoctadecanoate, highlighting its relevance in biological systems. hmdb.ca

Development of Industrial Processes and Scalability for this compound Production

For this compound to be utilized in any large-scale application, the development of robust and economically viable industrial production processes is essential. This involves optimizing reaction conditions to maximize yield and purity while minimizing production costs. Research into continuous flow reactors, as opposed to batch processing, could offer significant advantages in terms of efficiency and scalability.

A study on the hydroxylation of Thevetia peruviana seed oil demonstrates the potential of using plant oils as precursors for industrial intermediates. researchgate.net The physicochemical parameters of the oil and its hydroxylated product were analyzed, providing valuable data for process development. researchgate.net Furthermore, patents related to the industrial production of similar compounds, such as 3,5-dihydroxy methyl benzoate, highlight established methods for scaling up chemical syntheses that could be adapted for this compound. google.com The transition from laboratory-scale synthesis to industrial production will require careful consideration of factors such as raw material sourcing, process safety, and waste management.

Q & A

Q. What are the standard protocols for synthesizing methyl 9,10-dihydroxyoctadecanoate, and how are stereoisomers controlled during synthesis?

this compound is synthesized via microbial hydration of methyl oleate or ricinoleate, followed by stereospecific hydroxylation. For example, methyl threo-9,10-dihydroxyoctadecanoate (CAS 3639-31-4) and methyl erythro-9,10-dihydroxyoctadecanoate (CAS 3639-30-3) are stereoisomers derived from oleic acid and ricinoleic acid, respectively . Reaction conditions (e.g., microbial strain selection, pH, temperature) critically influence stereochemical outcomes. NMR and chiral chromatography are used to verify stereopurity .

Q. Which analytical techniques are most effective for characterizing this compound and its derivatives?

Key methods include:

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR for hydroxyl group positioning (e.g., δ 3.67 ppm for methoxy groups in 1H^1H-NMR) .
  • Mass Spectrometry (MS) : Electron ionization (EI-MS) and silylation (e.g., di-OTMS derivatives) for fragmentation pattern analysis, distinguishing positional isomers like 9,10- vs. 10,12-dihydroxy derivatives .
  • FTIR : Identification of ester carbonyl (1740–1720 cm1^{-1}) and hydroxyl (3400–3200 cm1^{-1}) functional groups .

Q. What are the key physical properties (e.g., solubility, stability) relevant to handling this compound in laboratory settings?

The compound is a viscous liquid with a density of 0.968 g/cm3^3, boiling point of 443.1°C, and low water solubility. Storage requires anhydrous conditions to prevent hydrolysis. Stability tests under varying pH and temperature (e.g., 25–60°C) are recommended for long-term studies .

Advanced Research Questions

Q. How does this compound serve as a precursor for bio-lubricants, and what reaction pathways optimize its performance?

The compound is esterified with dicarboxylic acids (e.g., oxalic or malonic acid) using p-toluenesulfonic acid (p-TSA) as a catalyst to form cyclic dioxane/dioxepane derivatives. These derivatives exhibit improved lubricant properties:

  • Oxalic acid derivative : 93.9% yield, iodine value (IV) < 5 g I2_2/100g, total acid number (TAN) < 0.5 mg KOH/g.
  • Malonic acid derivative : 89.6% yield, enhanced oxidative stability due to reduced unsaturation .

Q. What enzymatic pathways involve this compound, and how are its metabolites regulated?

The compound is a substrate for bifunctional epoxide hydrolase 2 (EC 3.1.3.76), which catalyzes its dephosphorylation to (9S,10S)-9,10-dihydroxyoctadecanoate in lipid metabolism. This enzyme is implicated in peroxisomal pathways and arachidonic acid metabolism, with kinetic parameters (e.g., KmK_m, VmaxV_{max}) critical for modeling metabolic flux .

Q. How do micellar structures of this compound derivatives influence their surfactant properties?

The compound’s gemini surfactant derivatives form micelles with aggregation numbers dependent on stereochemistry. For example, threo-isomers exhibit lower critical micelle concentrations (CMC) than erythro-isomers due to optimized hydrophobic packing. Small-angle X-ray scattering (SAXS) and dynamic light scattering (DLS) are used to characterize micelle size and morphology .

Data Contradictions and Methodological Challenges

Q. Why do conflicting reports exist regarding the oxidative stability of this compound-based lubricants?

Discrepancies arise from variations in:

  • Catalyst type : Homogeneous (p-TSA) vs. heterogeneous catalysts (e.g., zeolites) affect side reactions and purity.
  • Accelerated aging protocols : ASTM D2272 (150°C, 72 hr) vs. modified conditions (e.g., 100°C, 168 hr) yield different oxidation rates .

Q. How can researchers resolve ambiguities in mass spectral fragmentation patterns of dihydroxy derivatives?

Comparative analyses with isotopically labeled standards (e.g., 2H^{2}H- or 13C^{13}C-labeled analogs) and tandem MS (MS/MS) improve peak assignment accuracy. For example, allylic fragmentation pathways dominate in unsaturated derivatives, while saturated analogs show simpler patterns .

Methodological Recommendations

Q. What protocols ensure reproducibility in synthesizing stereoisomerically pure this compound?

  • Use enantiomerically pure starting materials (e.g., methyl R-ricinoleate).
  • Employ chiral stationary phases (e.g., Chiralpak AD-H) for HPLC purification.
  • Validate purity via optical rotation ([α]D[\alpha]_D) and NOESY NMR .

Q. How should researchers design experiments to assess the compound’s role in lipid signaling pathways?

  • Use 14C^{14}C-radiolabeled this compound to track metabolic incorporation.
  • Pair with knockout models (e.g., epoxide hydrolase 2 null mutants) to isolate enzymatic contributions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.